1-(2-Hydroxy-5-bromo-benzylidene)thiosemicarbazide
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Overview
Description
HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- is a chemical compound with the molecular formula C8H8BrN3OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazinecarbothioamide group and a bromohydroxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is refluxed for several hours to ensure complete reaction. The resulting product is then purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and cancer.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- can be compared with other similar compounds, such as:
Thiosemicarbazide derivatives: These compounds share a similar core structure and exhibit comparable biological activities. the presence of the bromohydroxyphenyl group in HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- enhances its reactivity and specificity.
Hydrazine derivatives: These compounds also contain the hydrazine functional group and are used in various chemical and biological applications. The unique combination of functional groups in HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- distinguishes it from other hydrazine derivatives.
Properties
CAS No. |
16434-32-5 |
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Molecular Formula |
C8H8BrN3OS |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
[(5-bromo-2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3OS/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14) |
InChI Key |
AMZRNDJCSNFEHY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=S)N)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=S)N)O |
Origin of Product |
United States |
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